2-Anilino-6-methyl-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-anilino-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-13-12(9-10)14(18)19-15(17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
WAHWHYZPYHLYTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Anilino 6 Methyl 3,1 Benzoxazin 4 One Derivatives
Nucleophilic Attack and Ring-Opening Reactions
The core of 2-anilino-6-methyl-3,1-benzoxazin-4-one's chemistry is its reaction with nucleophiles. The inherent strain and the presence of two heteroatoms in the ring make it an excellent electrophile. Nucleophiles attack the C4-carbonyl group, initiating a ring-opening sequence that forms a versatile N-substituted-2-aminobenzamide intermediate. This intermediate is often not isolated but cyclizes in situ to yield a variety of fused heterocyclic compounds.
The aminolysis of 2-substituted-3,1-benzoxazin-4-ones is a well-established method for the synthesis of quinazolin-4(3H)-one derivatives. The reaction of this compound with primary and secondary amines proceeds through an initial nucleophilic attack of the amine on the C4-carbonyl carbon. This leads to the opening of the oxazinone ring to form an intermediate N-(2-(phenylamino)acetyl)-5-methyl-2-aminobenzamide derivative. This intermediate subsequently undergoes intramolecular cyclization via the elimination of a water molecule to furnish the corresponding 2-substituted-3-aryl/alkyl-quinazolin-4(3H)-ones. raco.catresearchgate.net
For instance, reacting this compound with various aliphatic and aromatic amines in a suitable solvent like boiling acetic acid is expected to yield a range of 3-substituted quinazolinone derivatives. researchgate.net
Table 1: Expected Products from the Reaction of this compound with Various Amines
| Amine Nucleophile | Expected Quinazolinone Product | Reaction Conditions |
|---|---|---|
| Ethylamine | 3-Ethyl-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Boiling Acetic Acid |
| Benzylamine | 3-Benzyl-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Boiling Acetic Acid |
| Aniline | 6-Methyl-2,3-diphenylaminoquinazolin-4(3H)-one | Boiling Acetic Acid |
| p-Chloroaniline | 3-(4-Chlorophenyl)-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Boiling Acetic Acid |
| o-Phenylenediamine (B120857) | 3-(2-Aminophenyl)-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Boiling Acetic Acid |
The reaction of 2-substituted-3,1-benzoxazin-4-ones with hydrazine (B178648) hydrate (B1144303) is a standard and efficient method for preparing 3-aminoquinazolin-4(3H)-ones. researchgate.netnih.gov When this compound is treated with hydrazine hydrate in a solvent such as ethanol (B145695), the hydrazine molecule acts as a potent dinucleophile. researchgate.netlibretexts.org The initial attack occurs at the C4-carbonyl, leading to ring opening, followed by an intramolecular cyclization that results in the formation of 3-amino-6-methyl-2-(phenylamino)quinazolin-4(3H)-one. nih.gov
Similarly, the reaction with phenylhydrazine (B124118) is expected to yield the corresponding 3-(phenylamino)quinazolin-4(3H)-one derivative. ekb.eg The reaction conditions can sometimes influence the product outcome; for example, refluxing in different solvents might lead to varied products. uomosul.edu.iq
Table 2: Products from the Reaction with Hydrazine Derivatives
| Reagent | Expected Product | Typical Solvent |
|---|---|---|
| Hydrazine Hydrate | 3-Amino-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Ethanol |
| Phenylhydrazine | 6-Methyl-3-(phenylamino)-2-(phenylamino)quinazolin-4(3H)-one | Dry Acetone/Pyridine (B92270) |
The reaction of this compound with hydroxylamine (B1172632) hydrochloride, typically conducted in a basic medium like boiling pyridine, yields 3-hydroxy-quinazolin-4(3H)-one derivatives. raco.catresearchgate.net The hydroxylamine attacks the C4-carbonyl, leading to the characteristic ring-opening and subsequent cyclization. The final product is 3-hydroxy-6-methyl-2-(phenylamino)quinazolin-4(3H)-one. These 3-hydroxyquinazolinone scaffolds are of interest due to their potential biological activities.
Table 3: Product from the Reaction with Hydroxylamine Hydrochloride
| Reagent | Expected Product | Typical Reaction Conditions |
|---|---|---|
| Hydroxylamine Hydrochloride | 3-Hydroxy-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Boiling Pyridine |
Formamide can serve as a source of ammonia (B1221849) at high temperatures, reacting with 2-substituted-3,1-benzoxazin-4-ones to produce the corresponding quinazolin-4(3H)-ones where the N3 position is unsubstituted. In the case of this compound, this reaction would lead to 6-methyl-2-(phenylamino)quinazolin-4(3H)-one. researchgate.net
Thiosemicarbazide (B42300), on the other hand, provides a pathway to more complex heterocyclic systems. The reaction of a 2-substituted benzoxazinone (B8607429) with thiosemicarbazide can lead to the formation of 3-thioureido-3(4H)-quinazolinone derivatives. raco.cat The reaction proceeds via the initial formation of a 3-aminoquinazolinone, which then reacts further. Alternatively, direct reaction and cyclization can lead to fused thiadiazolyl or triazolyl quinazolinone structures, depending on the reaction conditions and the substituents. ekb.eg
Table 4: Products from Transformations with Formamide and Thiosemicarbazide
| Reagent | Expected Product | Significance |
|---|---|---|
| Formamide | 6-Methyl-2-(phenylamino)quinazolin-4(3H)-one | Formation of N3-unsubstituted quinazolinone |
| Thiosemicarbazide | 3-Thioureido-6-methyl-2-(phenylamino)quinazolin-4(3H)-one | Introduction of a thiourea (B124793) moiety for further functionalization |
The reaction of this compound with powerful carbon nucleophiles like Grignard reagents (organomagnesium halides) and organolithium reagents is expected to proceed via attack at the electrophilic C4-carbonyl group. Drawing an analogy from the reactions of Grignard reagents with esters, a double addition is anticipated. masterorganicchemistry.commasterorganicchemistry.com
The first equivalent of the organometallic reagent would attack the C4-carbonyl, leading to the opening of the oxazinone ring and forming a ketone intermediate after the elimination of a magnesium alkoxide salt. This newly formed ketone is also highly reactive towards the organometallic reagent. A second equivalent of the Grignard or organolithium reagent would then attack the ketonic carbonyl group, resulting in the formation of a tertiary alcohol after acidic workup. This would produce a 2-(1,1-dialkyl/diaryl-1-hydroxy)-substituted-N-(phenyl)acetamide derivative.
Table 5: Expected Products from Reactions with Organometallic Reagents
| Reagent (R-MgX or R-Li) | Expected Final Product (after workup) | Key Intermediate |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | 2-(1-Hydroxy-1-methylethyl)-N-(phenyl)acetamide derivative of 5-methylanthranilic acid | Ketone intermediate |
| Phenyllithium (C₆H₅Li) | 2-(1-Hydroxy-1-phenylethyl)-N-(phenyl)acetamide derivative of 5-methylanthranilic acid | Ketone intermediate |
The reaction of 2-substituted-3,1-benzoxazin-4-ones with compounds containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate, malononitrile) provides a versatile route to 3-substituted-4-hydroxyquinolin-2(1H)-ones. rsc.orguoa.grresearchgate.net This transformation typically occurs under basic conditions.
The carbanion generated from the active methylene compound attacks the C4-carbonyl of the benzoxazinone, leading to a C-acylation reaction and ring opening. The resulting acyclic intermediate, a β-keto ester or a related derivative of N-acetylanthranilic acid, then undergoes an intramolecular cyclization (Dieckmann-type condensation) with the elimination of an alcohol or water molecule to form the stable 4-hydroxyquinolin-2(1H)-one ring system. rsc.orgresearchgate.net For this compound, this reaction would yield novel 1-(phenylcarbamoyl)-4-hydroxy-6-methylquinolin-2(1H)-one derivatives.
Table 6: Expected Products from Reactions with Active Methylene Compounds
| Active Methylene Compound | Expected Quinolinone Product | Reaction Type |
|---|---|---|
| Diethyl Malonate | Ethyl 1-(phenylcarbamoyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | C-Acylation followed by cyclization |
| Ethyl Acetoacetate | 3-Acetyl-1-(phenylcarbamoyl)-4-hydroxy-6-methylquinolin-2(1H)-one | C-Acylation followed by cyclization |
| Malononitrile | 1-(Phenylcarbamoyl)-3-cyano-4-hydroxy-6-methylquinolin-2(1H)-one | C-Acylation followed by cyclization |
Electrophilic Reactions on the Benzoxazinone Core
The benzoxazinone core, a privileged heterocyclic motif, is susceptible to electrophilic attack, allowing for the introduction of various functional groups onto the aromatic ring. These reactions are crucial for tuning the electronic and steric properties of the molecule.
Halogenation: Bromination Studies
The introduction of halogen atoms, particularly bromine, onto the benzoxazinone scaffold serves as a key synthetic handle for further cross-coupling reactions. Studies on the electrophilic substitution of related (2H)-1,4-benzoxazin-3(4H)-ones have provided insight into the regioselectivity of these reactions.
Research on the bromination of (2H)-1,4-benzoxazin-3(4H)-one and its 6-methyl analogue has demonstrated that the reaction proceeds with a degree of regioselectivity. researchgate.net When (2H)-1,4-benzoxazin-3(4H)-one is treated with bromine in glacial acetic acid, monosubstitution occurs preferentially at the C-6 position, followed by disubstitution to yield the 6,7-dibromo derivative. researchgate.net For the 6-methyl analogue, which is structurally related to the title compound, electrophilic attack is directed to the available positions on the benzene (B151609) ring, influenced by the existing activating and directing groups. The electron-donating nature of the methyl group at C-6 and the nitrogen atom of the oxazine (B8389632) ring influences the position of bromination. In a related study, the bromination of a 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one derivative resulted in the formation of a dibromoanthranilic acid derivative upon cleavage and substitution. raco.cat
These findings suggest that the direct bromination of this compound would likely occur at the C-5 or C-7 positions of the benzoxazinone core, guided by the combined directing effects of the methyl group, the ring nitrogen, and the oxygen atom.
N-Directed Ortho-Functionalizations via C-H Activation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the selective functionalization of organic molecules. nih.gov The nitrogen atom within the benzoxazinone scaffold can act as an intrinsic directing group, facilitating the regioselective introduction of substituents at the ortho position of an N-aryl group. nih.govresearchgate.net
Ruthenium-Catalyzed C-H Thiolation
A notable example of N-directed ortho-functionalization is the ruthenium-catalyzed C-H thiolation of 2-arylbenzoxazinones. rsc.orgscilit.com This methodology allows for the direct formation of a C-S bond at the ortho-position of the 2-aryl substituent. The reaction typically employs a Ru(II)-phosphine catalytic system in the presence of a silver additive, with diaryl disulfides serving as the thiolating agent. rsc.org
The protocol has been demonstrated to be effective for a range of substituted 2-arylbenzoxazinones and various diaryl disulfides. rsc.orgresearchgate.net The reaction tolerates a variety of functional groups, highlighting its synthetic utility. scilit.com A probable mechanistic pathway involves the chelation-assisted cyclometalation to form a ruthenacycle intermediate, followed by oxidative addition of the disulfide and reductive elimination to afford the ortho-thiolated product. rsc.org This selective synthesis provides a direct route to compounds that would be challenging to access through traditional methods. The same catalytic system has also been successfully applied for ortho-selenylation using diphenyl diselenide. rsc.orgscilit.com
Table 1: Ruthenium-Catalyzed Ortho-C–H Thiolation of 2-Arylbenzoxazinones
| Benzoxazinone Substrate (2-Aryl Group) | Disulfide Reagent | Product (Ortho-Thiolated Aryl Group) | Yield (%) |
|---|---|---|---|
| Phenyl | Diphenyl disulfide | 2-(Phenylthio)phenyl | 85 |
| 4-Methylphenyl | Di-p-tolyl disulfide | 2-(p-Tolylthio)-4-methylphenyl | 81 |
| 4-Methoxyphenyl | Bis(4-methoxyphenyl) disulfide | 2-((4-Methoxyphenyl)thio)-4-methoxyphenyl | 78 |
| 4-Chlorophenyl | Bis(4-chlorophenyl) disulfide | 2-((4-Chlorophenyl)thio)-4-chlorophenyl | 75 |
| Phenyl | Diphenyl diselenide | 2-(Phenylselanyl)phenyl | 72 |
This table is a representative example based on findings for 2-arylbenzoxazinones and may be applicable to 2-anilino derivatives under similar conditions. Data is synthesized from descriptions in referenced articles. rsc.orgscilit.com
Further Derivatization at Various Positions of the Benzoxazinone Scaffold
The this compound scaffold offers multiple sites for further chemical modification, enabling the creation of diverse molecular architectures. nih.gov The reactivity of the C-2 and C-4 positions of the benzoxazinone ring is particularly noteworthy.
The carbonyl group at C-4 is susceptible to nucleophilic attack, which can lead to ring-opening reactions. For instance, treatment of 4H-3,1-benzoxazin-4-ones with various nucleophiles such as amines (aminolysis), sodium ethoxide (ethanolysis), hydrazine, and hydroxylamine hydrochloride results in the cleavage of the heterocyclic ring and the formation of corresponding N-acylanthranilic acid derivatives or quinazolinones. raco.catuomosul.edu.iq
Aminolysis with primary or secondary amines affords the corresponding N-substituted-2-(acylamino)benzamides. raco.cat Reaction with hydrazine hydrate can lead to the formation of quinazolinone derivatives. Furthermore, reaction with bifunctional nucleophiles like 2-aminophenol (B121084) or o-phenylenediamine can yield benzoxazole (B165842) or benzimidazole-substituted structures, respectively. raco.cat The reaction with thiosemicarbazide has been shown to produce 3-thiourido-quinazolinone derivatives. raco.cat
The substituent at the C-2 position also plays a crucial role in the reactivity and can be varied. The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be achieved by the cyclization of the corresponding N-acylanthranilic acids. uomosul.edu.iqnih.govmdpi.com This allows for the introduction of a wide array of functional groups at this position, significantly expanding the chemical space of accessible derivatives.
Table 2: Representative Derivatization Reactions of the Benzoxazinone Scaffold
| Reagent | Position of Attack | Resulting Structure |
|---|---|---|
| Primary/Secondary Amines | C-4 | Ring-opened amides |
| Sodium Ethoxide | C-4 | Ring-opened ethyl anthranilate derivatives |
| Hydrazine Hydrate | C-4 | Quinazolinone derivatives |
| 2-Aminophenol | C-4 | Benzoxazole-substituted derivatives |
| o-Phenylenediamine | C-4 | Benzimidazole-substituted derivatives |
| Thiosemicarbazide | C-4 | Thiourido-quinazolinone derivatives |
| Hydroxylamine Hydrochloride | C-4 | Hydroxy-quinazolinone derivatives |
This table summarizes general reactivity patterns for the 4H-3,1-benzoxazin-4-one core based on referenced literature. raco.catuomosul.edu.iq
Mechanistic Investigations of 2 Anilino 6 Methyl 3,1 Benzoxazin 4 One Formation and Reactivity
Elucidation of Cyclization Mechanisms (e.g., Iminium and Active Ester Intermediates)
The synthesis of the 3,1-benzoxazin-4-one core typically originates from anthranilic acid derivatives. The formation of 2-substituted benzoxazinones, such as the anilino-substituted target compound, often involves the initial N-acylation of the corresponding anthranilic acid (e.g., 2-amino-5-methylbenzoic acid). The subsequent intramolecular cyclization is the key step, which can proceed through several proposed mechanistic pathways, most notably involving iminium or active ester intermediates.
One effective method for this cyclization utilizes a mixture of cyanuric chloride and dimethylformamide (DMF). mdpi.comresearchgate.net In this process, the cyanuric chloride/DMF mixture generates a Vilsmeier-type reagent, specifically an iminium cation. mdpi.com This highly reactive species activates the carboxylic acid group of the N-acylated anthranilic acid precursor. The activation facilitates an intramolecular nucleophilic attack from the amide nitrogen onto the activated carbonyl carbon, followed by dehydration (cyclodehydration) to yield the final 2-anilino-6-methyl-3,1-benzoxazin-4-one ring system. researchgate.net This method is often favored for its mild, room-temperature conditions and high yields. researchgate.net
Alternatively, the cyclization can be mediated by forming an "active ester" intermediate. mdpi.com Reagents like acetic anhydride (B1165640) or various acid chlorides can convert the carboxylic acid group into a more reactive form, such as a mixed anhydride. uomosul.edu.iq This enhances the electrophilicity of the carbonyl carbon, promoting the ring-closing nucleophilic attack from the amide nitrogen to form the heterocyclic ring after eliminating a leaving group. mdpi.com
The general mechanism can be visualized as follows:
N-Acylation: 2-Amino-5-methylbenzoic acid is first acylated on the nitrogen atom. For the target compound, this would involve a reaction that introduces the anilino carbonyl group.
Activation: The carboxylic acid group is activated, forming either an iminium-adduct or an active ester. mdpi.com
Cyclization: The amide nitrogen performs an intramolecular nucleophilic attack on the activated carbonyl carbon.
Dehydration/Elimination: A molecule of water or another leaving group is eliminated to form the stable benzoxazinone (B8607429) ring.
Table 1: Comparison of Cyclization Mechanisms
| Mechanism | Key Intermediate | Typical Reagents | Conditions | Key Feature |
|---|---|---|---|---|
| Iminium Pathway | Iminium Cation | Cyanuric Chloride/DMF | Mild, Room Temperature | Proceeds via a highly reactive Vilsmeier-type intermediate. mdpi.comresearchgate.net |
| Active Ester Pathway | Mixed Anhydride | Acetic Anhydride, Acid Chlorides | Often requires heating | Increases electrophilicity of the carbonyl group for cyclization. uomosul.edu.iq |
Understanding Nucleophilic Ring-Opening Pathways
The this compound structure possesses two primary electrophilic sites susceptible to nucleophilic attack: the C4-carbonyl carbon and the C2-carbon. mdpi.com The reactivity at these sites allows the benzoxazinone ring to serve as a valuable synthon, particularly for the synthesis of quinazolinone derivatives. The specific pathway taken depends on the nature of the nucleophile, reaction conditions, and substituents on the benzoxazinone ring. mdpi.comresearchgate.net
Attack at C4 (Hard Nucleophiles): Hard nucleophiles, such as primary amines, typically attack the C4-carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond (C4-O3) and opening of the heterocyclic ring. The resulting intermediate, an N-acyl anthranilamide derivative, can then undergo intramolecular cyclization via dehydration to form a stable, six-membered quinazolinone ring. This pathway is a cornerstone of benzoxazinone chemistry, providing a versatile route to a wide array of biologically relevant quinazolinones.
Attack at C2 (Soft Nucleophiles): Softer nucleophiles may preferentially attack the C2 position. This interaction can lead to the displacement of the anilino group or ring-opening through the cleavage of the C2-O3 bond. The resulting products vary significantly based on the specific nucleophile and subsequent reaction steps. For instance, reaction with carbon nucleophiles like active methylene (B1212753) compounds can lead to C-acylation products, which can then cyclize to form 4-hydroxyquinolin-2-ones. researchgate.net
The competition between these two pathways is a critical aspect of the compound's reactivity. Factors such as the steric bulk and electronic properties of both the nucleophile and the substituents on the benzoxazinone ring influence the regioselectivity of the attack. mdpi.com
Studies on Tautomerism in Benzoxazinone-Derived Compounds (e.g., Lactam-Lactim Tautomerism)
Tautomerism is a fundamental concept in heterocyclic chemistry, and compounds derived from this compound can potentially exhibit this phenomenon. academie-sciences.fr The core structure contains an amide linkage within the ring, which is referred to as a lactam. This lactam form can, in principle, exist in equilibrium with its tautomeric isomer, the lactim form, where the proton migrates from the nitrogen atom to the exocyclic carbonyl oxygen.
Lactam Form <=> Lactim Form
This lactam-lactim tautomerism involves the interconversion between a keto form (the lactam) and an enol-like form (the lactim). youtube.com While the lactam form is generally the more stable and predominant tautomer for most simple amides and lactams under standard conditions, the position of the equilibrium can be influenced by several factors:
Aromaticity: If the lactim form gains significant aromatic stabilization that outweighs the stability of the lactam's carbonyl group, its population can increase.
Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar protic solvents can stabilize both forms through hydrogen bonding, potentially shifting the equilibrium.
Substitution: The electronic nature of substituents on the rings can alter the relative stabilities of the two forms.
Intramolecular Hydrogen Bonding: The presence of nearby groups capable of forming an intramolecular hydrogen bond with either the lactam or lactim functional group can strongly favor one tautomer. academie-sciences.fracademie-sciences.fr
Experimental studies on related heterocyclic systems, such as pyridones and uracil (B121893) derivatives, have utilized 2D IR spectroscopy and NMR to identify and quantify the populations of different tautomers in solution. nih.govnih.gov For instance, in studies of 6-chloro-2-pyridone, the equilibrium constant Keq = [lactam]/[lactim] was found to be 2.1 at room temperature, with thermodynamic analysis revealing the enthalpic and entropic contributions to the conversion. nih.gov Similar computational and spectroscopic approaches could be applied to quantify the tautomeric equilibrium for this compound and its derivatives, providing a deeper understanding of their structural dynamics.
Kinetic and Thermodynamic Aspects of Reactions
The formation and reactivity of this compound are governed by both kinetic and thermodynamic principles. These factors determine the speed at which reactions occur (kinetics) and the relative stability of reactants and products (thermodynamics), which dictates the final product distribution at equilibrium.
In Cyclization Reactions: The choice of cyclization conditions can determine whether a reaction is under kinetic or thermodynamic control. For example, some syntheses of benzoxazinones require elevated temperatures, suggesting a significant activation energy barrier (Ea) that must be overcome. nih.gov Kinetic isotope effect (KIE) studies can be employed to identify the rate-determining step of the reaction. In a related palladium-catalyzed synthesis of benzoxazin-4-ones, a KIE value close to 1.0 indicated that the C-H activation step was reversible and not rate-limiting, whereas the subsequent migratory insertion of carbon monoxide was the slow step. nih.gov
In Ring-Opening Reactions: The reaction of this compound with nucleophiles can also be analyzed from a kinetic and thermodynamic perspective. The formation of highly stable, aromatic quinazolinone products often drives the reaction thermodynamically, making the conversion essentially irreversible under many conditions. However, the initial site of nucleophilic attack (C2 vs. C4) is a matter of kinetic control, depending on the activation energies for each pathway.
In Tautomerism: The equilibrium between lactam and lactim tautomers is a classic example of a thermodynamically controlled process. The relative populations are determined by the difference in their Gibbs free energy (ΔG). Studies on related systems have successfully quantified the thermodynamic parameters for tautomeric conversions. For example, the lactim-to-lactam conversion in a substituted pyridone was found to have a negative enthalpy change (ΔH = -3.3 kcal/mol), indicating it is an exothermic process, and a negative entropy change (ΔS = -9.8 cal/mol·K). nih.gov Such data provides a complete thermodynamic profile of the tautomeric equilibrium.
Theoretical and Computational Chemistry Studies on 2 Anilino 6 Methyl 3,1 Benzoxazin 4 One
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely used tool in chemistry and materials science for predicting molecular geometries, vibrational frequencies, and various other electronic and spectroscopic properties. DFT calculations for related benzoxazinone (B8607429) derivatives have been employed to determine optimized molecular structures and to compare these with experimental data from X-ray crystallography. researchgate.net For instance, studies on similar heterocyclic systems often utilize the B3LYP functional with a basis set like 6-311++G(2d,2p) to achieve a good correlation between calculated and experimental geometric parameters. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Contributions (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. eg.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nankai.edu.cn In studies of related benzoxazinone compounds, the analysis of FMOs helps to understand intramolecular charge transfer processes and to identify the parts of the molecule involved in electronic transitions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. Typically, areas with negative potential (colored red) are susceptible to electrophilic attack, while regions with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For various benzoxazinone and related heterocyclic structures, MEP analysis has been used to identify the most reactive sites. For example, negative potential is often localized around electronegative atoms like oxygen and nitrogen, while positive potential is found near hydrogen atoms. nih.govresearchgate.net
Computational Modeling of Reaction Pathways and Transition States
Computational modeling of reaction pathways involves the use of quantum chemical methods to map out the energy landscape of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. This type of analysis provides valuable mechanistic insights into how a reaction proceeds. While general synthetic routes for benzoxazin-4-ones are documented, including cyclization reactions of anthranilic acids, specific computational studies detailing the reaction pathways and transition states for the formation or subsequent reactions of 2-Anilino-6-methyl-3,1-benzoxazin-4-one were not found in the reviewed literature. nih.govmdpi.comuomosul.edu.iq Mechanistic proposals for the synthesis of similar benzoxazinones often suggest the formation of iminium and active ester intermediates. nih.gov
Advanced Spectroscopic Characterization Techniques for 2 Anilino 6 Methyl 3,1 Benzoxazin 4 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzoxazinone (B8607429) derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework, including the chemical environment of protons and carbon atoms.
For analogues such as 2-alkyl/aryl-6-methyl-4H-benzo[d] proquest.commdpi.comoxazin-4-ones, the ¹H-NMR spectra show characteristic signals. mdpi.com For instance, in 6-methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one, the aromatic protons appear as a multiplet in the range of δ 7.47-8.29 ppm, while the methyl protons on the aromatic ring present a singlet at approximately δ 2.49 ppm. mdpi.com Similarly, for 2-ethyl-6-methyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one, the methyl protons of the ethyl group typically appear as a triplet around δ 1.36 ppm, and the methylene (B1212753) protons as a quartet around δ 2.71 ppm. mdpi.com
¹³C-NMR spectroscopy further confirms the carbon skeleton. In 6-methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one, the carbonyl carbon (C=O) signal is observed around δ 159.8 ppm, and the carbon of the imine group (C=N) is seen at approximately δ 156.4 ppm. mdpi.com The methyl carbon attached to the benzene (B151609) ring resonates at about δ 21.2 ppm. mdpi.com A general study of 4H-3,1-benzoxazine-4-ones highlights that the differentiation between these compounds and their acylaminobenzoic acid precursors is effectively achieved through the characteristic J(CH) coupling interactions in the high-frequency carbonyl region. nih.gov
In the case of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, the methylene protons of the CH₂ group give a singlet at δ 4.90 ppm, and the aromatic protons are observed as a multiplet between δ 7.38 and 8.82 ppm. mdpi.com For derivatives of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, the ¹³C-NMR spectrum shows the methyl carbon at δ 13 ppm, the carbonyl carbon at δ 169.5 ppm, and the imine carbon at δ 152 ppm. proquest.com
Table 1: Selected ¹H-NMR and ¹³C-NMR Data for Analogues of 2-Anilino-6-methyl-3,1-benzoxazin-4-one
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| 6-Methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one | ¹H | 8.29 (d), 8.04 (s), 7.66-7.47 (complex) | Ar-H |
| ¹H | 2.49 (s) | Ar-CH₃ | |
| ¹³C | 159.8, 156.4 | C=O, C=N | |
| ¹³C | 144.8, 138.7, 137.8, 132.4, 130.4, 128.7, 128.19, 128.17, 127.0, 116.7 | Aromatic C | |
| ¹³C | 21.2 | Ar-CH₃ | |
| 2-Ethyl-6-methyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one | ¹H | 7.98 (s), 7.60 (d), 7.46 (d) | Ar-H |
| ¹H | 2.71 (q) | -CH₂CH₃ | |
| ¹H | 2.47 (s) | Ar-CH₃ | |
| ¹H | 1.36 (t) | -CH₂CH₃ | |
| ¹³C | 163.1, 160.1 | C=O, C=N | |
| ¹³C | 144.3, 138.4, 137.7, 128.0, 126.4, 116.5 | Aromatic C | |
| ¹³C | 26.1, 10.3 | -CH₂CH₃ | |
| ¹³C | 21.2 | Ar-CH₃ | |
| 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | ¹H | 7.38 - 8.82 (m) | Ar-H |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For benzoxazinone analogues, the IR spectra typically show characteristic absorption bands for the carbonyl group of the lactone and the C=N bond of the oxazine (B8389632) ring.
For instance, in 6-methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one, a strong absorption band is observed around 1752 cm⁻¹ which is attributed to the C=O stretching vibration of the benzoxazinone ring. mdpi.com Another significant band appears at 1607 cm⁻¹ corresponding to the C=N stretching vibration. mdpi.com Similarly, for 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, characteristic IR peaks are found at 1766 cm⁻¹ (C=O), 1711 cm⁻¹, and 1647 cm⁻¹. mdpi.com
Table 2: Characteristic IR Absorption Bands for Analogues of this compound
| Compound | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| 6-Methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one | 1752 | C=O stretch |
| 1607 | C=N stretch | |
| 2-Ethyl-6-methyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one | 1686 | C=O stretch |
| 1596 | C=N stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the determination of the elemental composition.
For analogues like 6-methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one, the HRMS (ESI) shows a protonated molecular ion peak [M+H]⁺ at m/z 238.0870, which corresponds to the calculated value of 238.0868 for the formula C₁₅H₁₁NO₂. mdpi.com Similarly, for 2-ethyl-6-methyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one, the [M+H]⁺ peak is observed at m/z 190.0865 (calculated 190.0868 for C₁₁H₁₁NO₂). mdpi.com These findings are instrumental in verifying the successful synthesis of the target compounds.
Table 3: Mass Spectrometry Data for Analogues of this compound
| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula |
|---|---|---|---|---|
| 6-Methyl-2-phenyl-4H-benzo[d] proquest.commdpi.comoxazin-4-one | HRMS (ESI) [M+H]⁺ | 238.0870 | 238.0868 | C₁₅H₁₁NO₂ |
Single-Crystal X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. This technique has been applied to several benzoxazinone analogues.
For 2-phenyl-4H-3,1-benzoxazin-4-one, XRD analysis revealed a nearly planar molecule with a small dihedral angle of 3.72 (4)° between the phenyl ring and the 3,1-benzoxazin-4-one fragment. sigmaaldrich.com The crystal structure is stabilized by weak intermolecular C-H···O interactions and π-π stacking. sigmaaldrich.com In the case of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, the structure is stabilized by both intramolecular and intermolecular C-H···O hydrogen bonds, as well as weak π-π stacking interactions. researchgate.net The crystallographic data for these analogues provide a solid foundation for understanding the structural properties of the broader class of benzoxazinone compounds.
Table 4: Crystallographic Data for Analogues of this compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Monoclinic | P2₁/n | 13.3055 (16) | 3.8930 (4) | 20.445 (2) | 94.946 (3) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
While UV-Vis spectroscopy is a common technique for characterizing compounds with chromophores, specific UV-Vis absorption data for this compound or its close analogues were not detailed in the surveyed literature. Generally, this technique is used to study the electronic transitions within the molecule.
Thermal Analysis (TGA, DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of materials. However, specific TGA or DTA data for this compound and its direct analogues were not available in the reviewed scientific literature.
Electron Microscopy and Elemental Analysis (SEM, EDX)
Scanning electron microscopy (SEM) is used to investigate the surface morphology of a solid sample, while energy-dispersive X-ray spectroscopy (EDX) provides elemental composition. Although elemental analysis is mentioned in the characterization of some benzoxazinone derivatives to confirm their formation, specific SEM images or detailed EDX data for this compound or its close analogues were not found in the available research. proquest.comchristuniversity.in
Applications of 2 Anilino 6 Methyl 3,1 Benzoxazin 4 One As a Synthetic Intermediate and Building Block
Precursors for Quinazolinone Derivatives
One of the most prominent applications of 3,1-benzoxazin-4-one derivatives is their role as a direct precursor to the quinazolinone scaffold. Quinazolinones are a critical class of compounds in pharmacology, exhibiting a wide array of biological activities. The transformation of a 2-anilino-6-methyl-3,1-benzoxazin-4-one into a quinazolinone is typically achieved through reaction with a nitrogen-based nucleophile.
The general mechanism involves the nucleophilic attack of the nitrogen atom on the C4 carbonyl group of the benzoxazinone (B8607429) ring. This leads to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization, through the elimination of a molecule of water, yields the stable, fused heterocyclic system of quinazolinone.
The reaction with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) is a straightforward method to produce 2-substituted-4(3H)-quinazolinones. In the case of this compound, this reaction would yield 2-anilino-6-methylquinazolin-4(3H)-one. By employing primary amines (R-NH2) as the nucleophile, 3-substituted quinazolinone derivatives can be readily synthesized. The anilino group at the C2 position and the methyl group at the C6 position of the starting material are retained in the final product, allowing for the synthesis of specifically substituted quinazolinones.
Hydrazine (B178648) hydrate (B1144303) is another key reagent that reacts with benzoxazinones to produce 3-amino-quinazolinone derivatives. nih.gov These derivatives are themselves versatile intermediates, with the 3-amino group providing a handle for further functionalization. For instance, condensation with aldehydes or ketones can form Schiff bases, which can be used in subsequent synthetic steps.
The following table summarizes the transformation of this compound into various quinazolinone derivatives using different nitrogen nucleophiles.
| Nucleophile | Intermediate | Final Product Class |
| Ammonium Acetate | N-(2-amino-5-methylbenzoyl)aniline | 2-Anilino-6-methylquinazolin-4(3H)-one |
| Primary Amines (R-NH₂) | N-(2-(alkyl/arylamino)-5-methylbenzoyl)aniline | 2-Anilino-3-alkyl/aryl-6-methylquinazolin-4(3H)-one |
| Hydrazine Hydrate | N-(2-hydrazinyl-5-methylbenzoyl)aniline | 3-Amino-2-anilino-6-methylquinazolin-4(3H)-one |
| Hydroxylamine (B1172632) | N-(2-(hydroxyamino)-5-methylbenzoyl)aniline | 3-Hydroxy-2-anilino-6-methylquinazolin-4(3H)-one wikipedia.org |
This reactivity makes this compound a highly efficient starting material for accessing the privileged quinazolinone core structure. frontiersin.org
Building Blocks for Diverse N-Heterocyclic Systems
Beyond the direct synthesis of quinazolinones, the reactivity of this compound allows it to serve as a building block for a variety of other nitrogen-containing heterocyclic systems. The specific product formed is highly dependent on the nature of the nucleophile used in the reaction.
Quinolinones: The reaction of 2-substituted-3,1-benzoxazin-4-ones with carbon nucleophiles, such as active methylene (B1212753) compounds, provides a route to 4-hydroxyquinolin-2(1H)-ones. uoa.grresearchgate.net This reaction proceeds via C-acylation of the active methylene compound, followed by an intramolecular cyclization to form the quinolinone ring system. uoa.gr This pathway offers an alternative to the more common quinazolinone formation and expands the synthetic utility of the benzoxazinone scaffold.
Benzimidazoles and Benzoxazoles: The reaction with bifunctional nucleophiles can lead to the formation of other fused heterocyclic systems. For example, reacting a benzoxazinone with o-phenylenediamine (B120857) is reported to yield 2-(benzimidazol-2-yl) derivatives. wikipedia.org Similarly, reaction with 2-aminophenol (B121084) can produce the corresponding 2-(benzoxazol-2-yl) compounds. wikipedia.org These reactions involve the initial formation of a quinazolinone, which then undergoes a secondary condensation and cyclization sequence with the second functional group of the nucleophile.
Triazoles: While direct one-step synthesis is less common, the benzoxazinone core is a key precursor for triazole-containing structures. The reaction of benzoxazinones with hydrazides, such as thiosemicarbazide (B42300) or cyanoacetohydrazide, yields 3-substituted quinazolinones. wikipedia.orgresearchgate.net These intermediates, containing a reactive side chain, can then undergo subsequent cyclization reactions to form a fused triazole ring, resulting in triazolo-quinazolinone derivatives. The synthesis of 1,2,4-triazoles often involves intermediates like thiosemicarbazides, which are accessible from the reaction of a benzoxazinone with thiosemicarbazide. raco.cat
The table below illustrates the synthesis of various N-heterocyclic systems starting from a 2-substituted-3,1-benzoxazin-4-one.
| Reagent | Resulting Heterocyclic System |
| Active Methylene Compounds | 4-Hydroxyquinolin-2(1H)-one uoa.grresearchgate.net |
| o-Phenylenediamine | Benzimidazole-fused quinazolinone wikipedia.org |
| 2-Aminophenol | Benzoxazole-fused quinazolinone wikipedia.org |
| Thiosemicarbazide | Triazolo-quinazolinone (via intermediate) wikipedia.orgraco.cat |
Role in the Generation of Chemically Diverse Libraries and Scaffolds
The inherent reactivity of this compound makes it an ideal scaffold for the generation of chemically diverse libraries for high-throughput screening in drug discovery. arabjchem.org The benzoxazinone ring system contains two electrophilic centers that are susceptible to nucleophilic attack, primarily the C4 carbonyl carbon and to a lesser extent, the C2 carbon. nih.gov This dual reactivity allows for a wide range of transformations with various nucleophiles.
By systematically reacting the parent scaffold with a library of diverse nucleophiles—such as primary and secondary amines, hydrazines, hydrazides, alcohols, and carbon nucleophiles—a large and diverse collection of compounds can be rapidly synthesized. researchgate.netresearchgate.netnih.gov Each class of nucleophile can lead to a distinct product class:
Nitrogen Nucleophiles (amines, hydrazines): Lead to quinazolinones and their derivatives. uomosul.edu.iq
Oxygen Nucleophiles (alcohols): Lead to ring-opened N-acyl anthranilate esters. researchgate.net
Carbon Nucleophiles (active methylene compounds): Lead to 4-hydroxyquinolin-2-ones. researchgate.net
This strategy allows for the exploration of a broad chemical space around a central privileged core. The resulting library of compounds, all sharing a common synthetic origin but with varied peripheral functionality, is ideal for screening against biological targets to identify new lead compounds. The "anilino" and "methyl" groups on the starting scaffold provide additional points for structural diversity and can be crucial for modulating the pharmacological properties of the final products.
Utility in Ligand Design for Chemical Research
The anilino-quinazoline framework, directly accessible from 2-anilino-benzoxazinone precursors, is a cornerstone in modern medicinal chemistry and ligand design. This scaffold is present in numerous clinically approved drugs and research compounds, particularly kinase inhibitors. The anilino group at the 2- or 4-position of a quinazoline (B50416) or quinoline (B57606) ring often plays a crucial role in binding to the hinge region of the ATP-binding pocket of kinases. wikipedia.org
Kinase Inhibitors: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR). The design of novel N-alkylanilinoquinazoline derivatives as DNA-binding agents and cytotoxic compounds has been successfully demonstrated. acs.org Furthermore, substituted 3-anilino-quinolin-2(1H)-ones, which can be synthesized from benzoxazinone precursors, have been developed as inhibitors for PDK1, another important kinase in cancer pathways. nih.gov
Antiviral Agents: The utility of this scaffold extends beyond oncology. A series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of the MERS-Coronavirus, highlighting the importance of this chemical class in the design of new antiviral therapies. raco.cat
DNA Intercalators: Research has shown that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus is an effective pharmacophore for DNA intercalation, demonstrating the scaffold's versatility in targeting different biological macromolecules. acs.org
Therefore, this compound is not just a synthetic intermediate but a strategic starting material for the rational design of bioactive ligands. Its straightforward conversion to the anilino-quinazoline core allows chemists to readily access a privileged scaffold and systematically modify its structure to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reliable for preparing 2-Anilino-6-methyl-3,1-benzoxazin-4-one?
- Methodology : The compound can be synthesized via cyclodehydration of anthranilic acid derivatives. For example, reacting anthranilic acid with acetic anhydride or benzoyl chloride in pyridine under controlled conditions (room temperature, 30 minutes) yields the benzoxazinone core. Subsequent substitution at position 2 with an aniline derivative (e.g., p-toluidine) introduces the anilino group. Optimization of reaction time, temperature, and stoichiometry is critical to achieving >95% purity (HPLC) .
- Key tools : IR spectroscopy and H NMR confirm intermediate formation (e.g., 2-methyl-4H-3,1-benzoxazin-4-one) before final substitution .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Identify characteristic absorption bands for the carbonyl group (C=O stretch at ~1700 cm) and aromatic C-H bending .
- NMR : H NMR resolves peaks for the methyl group (~2.5 ppm) and aromatic protons (6.5–8.0 ppm). C NMR confirms the benzoxazinone scaffold .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 266.30 for CHNO) validate the molecular formula .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC values (μg/mL) quantify potency .
- Enzyme inhibition : For protease or kinase targets, perform fluorometric or colorimetric assays (e.g., elastase inhibition with IC ~44 nM) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?
- Methodology :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Molecular docking : Model interactions between the compound and active sites (e.g., neutrophil elastase) using software like AutoDock. Correlate substituent effects (e.g., methyl vs. bromo groups) with binding affinity .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand binding .
Q. What strategies address low yields in benzoxazinone synthesis?
- Methodology :
- Reaction optimization : Screen solvents (e.g., DMF vs. pyridine) and catalysts (e.g., PO-amine mixtures) to enhance cyclodehydration efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from hours to minutes) while maintaining high yields (>80%) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure products .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Methodology :
- Substituent variation : Synthesize derivatives with halogen (e.g., 6-iodo), alkyl (e.g., 2-isopropyl), or heterocyclic (e.g., thiazole) groups. Compare IC values to identify key pharmacophores .
- Bioisosteric replacement : Replace the anilino group with bioisosteres (e.g., pyridylamino) to enhance solubility or target affinity .
- In silico screening : Use QSAR models to predict activity of novel analogs before synthesis .
Data Contradictions and Resolution
- Synthetic yields in literature : Some studies report <50% yields for benzoxazinones via classical methods , while others achieve >90% using microwave assistance . To resolve, replicate protocols with strict control of anhydrous conditions and reagent purity.
- Biological activity disparities : Derivatives with 6-iodo substituents show variable antimicrobial activity . Validate using standardized bacterial strains (e.g., ATCC controls) and consistent inoculum sizes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
